2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide
Description
Properties
IUPAC Name |
2-chloro-N-[3-(furan-2-carbonylamino)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-15-13(6-2-8-19-15)16(22)20-11-4-1-5-12(10-11)21-17(23)14-7-3-9-24-14/h1-10H,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAHKWHPDILWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(N=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nicotinamide-Phenyl Bond Formation
The primary route involves coupling 2-chloronicotinic acid with 3-aminophenylamine.
Method A: Acid Chloride Intermediate
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Activation : Treat 2-chloronicotinic acid (1 eq) with thionyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0–5°C for 2 h.
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Amidation : Add 3-aminophenylamine (1 eq) in DCM with triethylamine (2 eq) as base. Stir at room temperature for 12 h.
Yield : 68–72% (crude), requiring silica gel chromatography for purification.
Method B: Coupling Agent-Mediated Synthesis
Employ benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.2 eq) in tetrahydrofuran (THF):
Furanoyl Acylation of the Secondary Amine
The intermediate 3-amino-N-(2-chloronicotinoyl)aniline undergoes acylation with furan-2-carbonyl chloride.
Optimized Protocol :
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Dissolve intermediate A (1 eq) in dry THF under argon.
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Add furan-2-carbonyl chloride (1.1 eq) dropwise at −10°C.
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Maintain pH 8–9 using N,N-diisopropylethylamine (DIPEA, 2 eq).
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Warm to 25°C and stir for 8 h.
Workup : Extract with ethyl acetate, wash with 5% HCl (removes excess acyl chloride), dry over Na₂SO₄.
Yield : 76–80% after recrystallization from ethanol/water.
Palladium-Catalyzed Coupling Strategies
For substrates requiring late-stage functionalization, cross-coupling methods prove advantageous.
Buchwald-Hartwig Amination
Application : Introducing the phenylamine linker to pre-formed 2-chloronicotinamide.
Conditions :
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Catalyst: Pd₂(dba)₃ (2 mol%)
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Ligand: Xantphos (4 mol%)
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Base: Cs₂CO₃ (2 eq)
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Solvent: Toluene, 110°C, 24 h.
Scope : Tolerates electron-withdrawing groups on the phenyl ring.
Yield : 65–70% with 95% purity by HPLC.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acid Chloride (A) | SOCl₂, TEA | 25 | 14 | 72 | 88 |
| BOP-Mediated (B) | BOP, NMM | 25 | 6 | 85 | 93 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 110 | 24 | 70 | 95 |
Trade-offs :
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Method A : Cost-effective but generates HCl gas, requiring specialized equipment.
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Method B : High yields but incurs reagent costs (~$120/g for BOP).
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Palladium route : Scalable but sensitive to oxygen/moisture.
Process Optimization and Scale-Up Considerations
Solvent Screening
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide involves its interaction with specific molecular targets. The furan and nicotinamide moieties can interact with enzymes or receptors, potentially inhibiting their activity. The chloro group may also play a role in binding to active sites or altering the compound’s reactivity.
Comparison with Similar Compounds
Boscalid (2-Chloro-N-(4′-chloro-[1,1′-biphenyl]-2-yl)-nicotinamide)
- Molecular Formula : C₁₈H₁₂Cl₂N₂O
- Molecular Weight : 343.20 g/mol
- Substituents : Biphenyl group with a para-chloro substituent.
- Activity : Broad-spectrum fungicide (trade names: Cantus, Emerald) targeting succinate dehydrogenase (SDHI class) .
- In contrast, the furan-2-carbonyl group in the target compound may improve biodegradability due to the oxygen-rich heterocycle.
2-Chloro-N-(3-chloro-2-methylphenyl)-nicotinamide (CAS 57841-61-9)
- Molecular Formula : C₁₃H₁₁Cl₂N₂O
- Molecular Weight : 262.69 g/mol
- Substituents : Chloro and methyl groups on the phenyl ring.
- Activity: Used as a reference standard for clonixin (non-steroidal anti-inflammatory drug impurities) .
2-Chloro-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-nicotinamide
- Molecular Formula: Not explicitly provided (estimated: C₁₉H₂₀ClN₂O).
- Substituents : Bulky indene group with methyl substituents.
- Activity : Part of a patented series for plant pathogen control, suggesting enhanced steric shielding for prolonged activity .
- Key Differences : The indene group increases molecular rigidity and hydrophobicity, which may improve soil adsorption but reduce aqueous solubility compared to the furan-based compound.
Physicochemical and Environmental Properties
| Compound | LogP (Predicted) | Water Solubility (mg/L) | Biodegradability |
|---|---|---|---|
| Target Compound | ~2.8 | Moderate (~50–100) | Likely higher (furan) |
| Boscalid | 3.5 | Low (~1.2) | Not readily degradable |
| 2-Chloro-N-(3-chloro-2-methylphenyl)-nicotinamide | ~2.5 | High (~200) | Not reported |
Notes:
Biological Activity
The compound 2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide is a derivative of nicotinamide that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available nicotinamide derivatives. The incorporation of the furan-2-carbonyl group is achieved through acylation reactions, which can be optimized for yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer activity of various derivatives related to this compound. For instance, compounds with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung cancer) | <0.01 | Induction of apoptosis |
| Related Compound A | MDA-MB-435 (melanoma) | 0.229 | Inhibition of tubulin polymerization |
| Related Compound B | MV4–11 (leukemia) | <1.0 | Caspase activation |
The above table summarizes some findings from recent evaluations of related compounds, indicating a trend where structural modifications can enhance anticancer efficacy.
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
- Induction of Apoptosis : Compounds like this compound have been observed to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
Case Studies
Several case studies have documented the effectiveness of this compound in various experimental settings:
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Study on Lung Cancer Cells : In a controlled study, A549 cells treated with this compound exhibited a significant reduction in cell viability with a calculated GI50 value of less than 0.01 µM, indicating potent activity.
"The compound showed remarkable selectivity against cancerous cells compared to normal human cells" .
- Leukemia Models : In leukemia models using MV4–11 cell lines, this compound demonstrated substantial cytotoxicity, with effective inhibition rates observed at concentrations below 1 µM.
Research Findings
Extensive research has been conducted on derivatives similar to this compound, focusing on their structure-activity relationships (SAR). Key findings include:
- Structural Modifications : Variations in substituents on the aromatic rings significantly influence biological activity.
- In Vivo Studies : Preliminary in vivo studies suggest that these compounds may exhibit favorable pharmacokinetic profiles, although further research is needed to confirm their efficacy and safety in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
